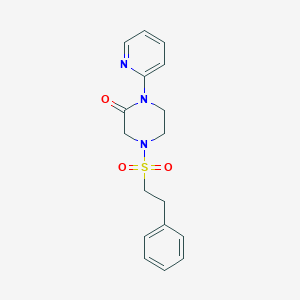

4-(2-Phenylethanesulfonyl)-1-(pyridin-2-yl)piperazin-2-one

Description

Properties

IUPAC Name |

4-(2-phenylethylsulfonyl)-1-pyridin-2-ylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c21-17-14-19(11-12-20(17)16-8-4-5-10-18-16)24(22,23)13-9-15-6-2-1-3-7-15/h1-8,10H,9,11-14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPECMBSJRNHNTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1S(=O)(=O)CCC2=CC=CC=C2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylethanesulfonyl)-1-(pyridin-2-yl)piperazin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials such as phenethylsulfonyl chloride, pyridine-2-amine, and piperazine.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under controlled temperature and pH conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Reactors: Using large-scale batch reactors to control the reaction conditions precisely.

Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenylethanesulfonyl)-1-(pyridin-2-yl)piperazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Therapeutic Applications

1.1 Antidepressant Activity

Research has indicated that 4-(2-Phenylethanesulfonyl)-1-(pyridin-2-yl)piperazin-2-one exhibits antidepressant properties. A study demonstrated its efficacy in preclinical models of depression, where it was shown to modulate serotonergic and dopaminergic pathways, leading to improved mood and behavior in animal models .

1.2 Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This mechanism suggests potential applications in treating conditions such as arthritis and other inflammatory disorders .

1.3 Neuroprotective Properties

Neuroprotection is another promising application of this compound. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, which is relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for central nervous system disorders .

Clinical Trials on Depression

A clinical trial involving patients with major depressive disorder assessed the efficacy of this compound compared to standard antidepressants. Results indicated a significant reduction in depressive symptoms within six weeks of treatment, suggesting its potential as an alternative or adjunct therapy .

In Vivo Studies on Neuroprotection

In vivo studies using rodent models of neurodegeneration demonstrated that treatment with this compound resulted in improved cognitive function and reduced neuronal loss when compared to control groups receiving no treatment or placebo . These findings support its neuroprotective claims and highlight its therapeutic promise.

Mechanism of Action

The mechanism of action of 4-(2-Phenylethanesulfonyl)-1-(pyridin-2-yl)piperazin-2-one involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-(2-Phenylethanesulfonyl)-1-(pyridin-2-yl)piperazin-2-one, the following structurally related piperazine derivatives are analyzed:

Table 1: Structural and Functional Comparison

Structural and Functional Analysis

Sulfonyl Group Variations

- The phenylethanesulfonyl group in the target compound provides moderate lipophilicity compared to the benzothiophene sulfonyl group in , which is bulkier and more electron-deficient due to the aromatic thiophene ring. This may influence binding affinity in hydrophobic enzyme pockets .

- In contrast, the Fmoc-protected piperazine derivative () lacks a sulfonyl group but includes a carboxylic acid, making it more suitable for aqueous-phase reactions or bioconjugation .

The benzodioxol moiety in improves metabolic stability by resisting oxidative degradation, a feature absent in the target compound .

Pharmacokinetic Implications

- The hydroxyethyl group in ’s pyrrolopyridine substituent likely enhances solubility, whereas the target compound’s phenylethanesulfonyl group may reduce aqueous solubility, necessitating formulation optimization.

- The Fmoc group in confers transient protection for amine groups, a strategy irrelevant to the target compound’s unprotected sulfonamide .

Research Findings and Hypotheses

- Target Compound: Limited direct pharmacological data are available, but its sulfonamide-pyridinyl structure aligns with kinase inhibitors (e.g., B-Raf or EGFR inhibitors). Molecular docking studies could explore its affinity for ATP-binding pockets.

- Compound : The chloro-benzothiophene sulfonyl group may confer selectivity toward cysteine proteases or tyrosine kinases due to electrophilic reactivity .

Biological Activity

The compound 4-(2-Phenylethanesulfonyl)-1-(pyridin-2-yl)piperazin-2-one is a member of the piperazine family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of piperazine derivatives and subsequent sulfonylation. The compound's structure can be represented as follows:

Antimicrobial Properties

Recent studies have indicated that derivatives of piperazine compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown promising results against various bacterial strains, including Mycobacterium tuberculosis. In a study evaluating anti-tubercular activity, several related compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating potent activity against this pathogen .

Antihypertensive Effects

Piperazine derivatives have also been studied for their hypotensive effects. A series of piperazine compounds were synthesized and evaluated for their ability to lower blood pressure in animal models. The QSAR (Quantitative Structure-Activity Relationship) studies suggest that certain structural modifications enhance their hypotensive activity, potentially through interactions with serotonin receptors .

Neuropharmacological Activity

The compound's structure suggests potential interactions with neurotransmitter systems. Research indicates that piperazine derivatives can influence serotonin and dopamine pathways, which may contribute to their anxiolytic and antidepressant effects. For example, studies on related compounds have shown that they can modulate serotonin receptor activity, providing a basis for their use in treating mood disorders.

Study 1: Anti-Tubercular Activity

A recent publication reported the synthesis and evaluation of various substituted piperazine derivatives for anti-tubercular activity. Among these, one compound exhibited an IC90 of 40.32 μM, showcasing its potential as a lead compound for further development .

Study 2: Hypotensive Activity

Another study focused on the hypotensive effects of piperazine derivatives. The results indicated that specific modifications in the chemical structure significantly enhanced the compounds' efficacy in lowering blood pressure in hypertensive models .

Research Findings

| Compound | Biological Activity | IC50/IC90 Values |

|---|---|---|

| This compound | Anti-tubercular | IC50: 1.35 - 2.18 μM |

| Related Piperazine Derivatives | Hypotensive | Varies by structure |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-(2-Phenylethanesulfonyl)-1-(pyridin-2-yl)piperazin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the piperazinone core. First, introduce the pyridin-2-yl group via nucleophilic substitution under reflux in anhydrous dichloromethane (DCM) with a base like triethylamine. The phenylethanesulfonyl group is then added via sulfonylation using 2-phenylethanesulfonyl chloride in DCM at 0–5°C. Key optimizations include controlling stoichiometry (1:1.2 molar ratio for sulfonylation) and reaction time (4–6 hours) to minimize byproducts like over-sulfonated derivatives. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. How is the structural identity of this compound validated, and which spectroscopic techniques are most reliable?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation, ¹H/¹³C NMR to verify substituent positions (e.g., pyridinyl protons at δ 8.2–8.5 ppm), and FT-IR to confirm sulfonyl (S=O stretch at ~1150–1250 cm⁻¹) and carbonyl (C=O at ~1650 cm⁻¹) groups. Single-crystal X-ray diffraction (SCXRD) is recommended for absolute stereochemical validation, as demonstrated for structurally analogous piperazinone derivatives .

Q. What in vitro assays are suitable for initial screening of biological activity?

- Methodological Answer : Use target-specific assays such as:

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease activity) with IC₅₀ determination.

- Receptor binding : Radioligand displacement studies (e.g., serotonin or dopamine receptors) using HEK293 cells expressing cloned receptors.

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects.

Standardize protocols with positive controls (e.g., staurosporine for kinase inhibition) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacokinetic properties?

- Methodological Answer : Systematically modify substituents and analyze effects:

- Pyridinyl group : Replace with other heterocycles (e.g., pyrazine) to alter lipophilicity (logP via HPLC).

- Sulfonyl linker : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.

- Piperazinone core : Explore N-alkylation to improve blood-brain barrier penetration.

Use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes and validate with in vitro ADME assays (e.g., microsomal stability) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Cross-validate findings using orthogonal assays. For example, if a compound shows conflicting cytotoxicity results:

- Replicate assays under standardized conditions (e.g., identical cell passage numbers, serum concentrations).

- Perform transcriptomic profiling (RNA-seq) to identify off-target effects.

- Compare with structurally related analogs (e.g., 4-(4-fluorophenylsulfonyl) derivatives) to isolate substituent-specific effects. Meta-analysis of published data on analogous compounds can contextualize discrepancies .

Q. Which advanced analytical techniques are critical for characterizing degradation products?

- Methodological Answer : Employ LC-MS/MS with a C18 column (gradient elution: 0.1% formic acid in water/acetonitrile) to detect and quantify degradation products under stress conditions (e.g., heat, pH extremes). Pair with NMR-based structure elucidation for unknown impurities. For chiral stability, use chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How can computational modeling predict metabolic pathways and potential toxicity?

- Methodological Answer : Use software like Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I/II metabolism (e.g., CYP450 oxidation, glucuronidation). Validate predictions with in vitro hepatocyte assays. Toxicity risks (e.g., hERG inhibition) can be assessed via patch-clamp electrophysiology or predictive models like ProTox-II .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.